molecular formula C10H21NO2 B6228744 rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans CAS No. 1695421-10-3

rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans

Cat. No.: B6228744
CAS No.: 1695421-10-3
M. Wt: 187.3
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Description

Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans is a synthetic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound has a molecular formula of C10H21NO2 and a molecular weight of 187.3.

Properties

CAS No.

1695421-10-3

Molecular Formula

C10H21NO2

Molecular Weight

187.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans involves multiple steps. One common method includes the reaction of 2-methyl-1-propanol with 4-aminocyclohexanol under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired stereochemistry.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as an analgesic or anesthetic.

    Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and polymers.

Mechanism of Action

The mechanism of action of rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans can be compared with other similar compounds, such as:

    Ketamine: Known for its anesthetic properties, ketamine has a similar structure but different pharmacological effects.

    Cyclohexanol derivatives: These compounds share a similar cyclohexyl group but differ in their functional groups and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

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